2-Methyl-4-nitrobenzoyl chloride
Overview
Description
2-Methyl-4-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fourth position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-nitrobenzoyl chloride, have been used for the derivatisation of adiol (androstenediol), an endogenous proliferation agent of prostate cancer .
Mode of Action
It’s known that 4-nitrobenzoyl chloride reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular wittig reaction . It’s plausible that 2-Methyl-4-nitrobenzoyl chloride might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that benzylic halides typically react via sn1 or sn2 pathways, depending on their degree of substitution . This could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
It’s known that the compound is used as an intermediate in the synthesis of tolvaptan , a selective, competitive arginine vasopressin V2 receptor antagonist used to treat hyponatremia. This suggests that the compound might have significant bioavailability.
Result of Action
It’s known that the compound is an intermediate in the synthesis of tolvaptan , suggesting that it might play a role in modulating the activity of the arginine vasopressin V2 receptor.
Action Environment
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . This suggests that the compound’s action might be influenced by factors such as concentration, exposure time, and physical form.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-nitrobenzoyl chloride can be synthesized through the chlorination of 2-methyl-4-nitrobenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF) to enhance the reaction rate .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 2-methyl-4-nitrobenzoic acid, maintaining a controlled temperature to ensure complete conversion. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitrobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-4-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, ethanol, and thiophenol are commonly used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.
Hydrolysis: Water or aqueous base solutions are used.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
2-Methyl-4-nitroaniline: Formed from the reduction of the nitro group.
2-Methyl-4-nitrobenzoic acid: Formed from hydrolysis.
Scientific Research Applications
2-Methyl-4-nitrobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and dyes.
Biology: It is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and central nervous system disorders.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides
Comparison with Similar Compounds
2-Methyl-4-nitrobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Nitrobenzoyl Chloride: Lacks the methyl group, making it less sterically hindered and slightly more reactive.
2-Methylbenzoyl Chloride: Lacks the nitro group, making it less electron-withdrawing and less reactive towards nucleophiles.
4-Methylbenzoyl Chloride: Lacks the nitro group, similar to 2-methylbenzoyl chloride but with different steric properties
Uniqueness: The presence of both the methyl and nitro groups in this compound provides a unique combination of steric and electronic effects, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methyl-4-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDIDOFTXQERLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511351 | |
Record name | 2-Methyl-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30459-70-2 | |
Record name | 2-Methyl-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-nitrobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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